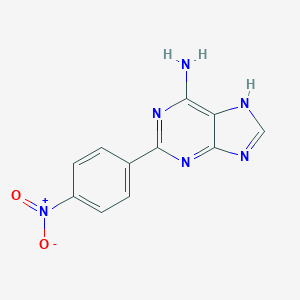
2-(p-Nitrophenyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(p-Nitrophenyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C11H8N6O2 and its molecular weight is 256.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1.1. Adenosine Receptor Modulation
2-PNA acts primarily as an antagonist for adenosine receptors, particularly the A3 subtype. This property makes it a valuable tool in studying adenosine receptor signaling pathways and their implications in various diseases.
- Neuroprotection : Studies indicate that A3 receptor antagonists can exert neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease. By inhibiting the A3 receptor, 2-PNA may help mitigate neuronal damage associated with these conditions .
- Cancer Therapy : The modulation of adenosine receptors is also being explored in cancer therapy. By inhibiting A3 receptors, 2-PNA could potentially enhance anti-tumor immunity and improve the efficacy of existing cancer treatments .
1.2. Anti-inflammatory Properties
Recent research highlights the anti-inflammatory potential of 2-PNA through its action on purinergic signaling pathways. The compound may inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
2.1. In Vitro Assays
2-PNA is utilized in various in vitro assays to study glucose metabolism and insulin signaling pathways, particularly in the context of Type 2 diabetes mellitus (T2DM). The compound's ability to modulate adenosine receptor activity can influence glucose uptake in cellular models .
- Mechanism of Action : By increasing glucose uptake via adenosine receptor activation, 2-PNA serves as a model compound for developing new antidiabetic agents that target similar pathways.
2.2. Photolabile Protecting Group
In synthetic chemistry, 2-PNA has been explored as a photolabile protecting group in glycosylation reactions. Its ability to release active species upon light exposure allows for precise control over chemical reactions, facilitating complex organic syntheses .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies involving 2-PNA have provided insights into optimizing adenosine receptor ligands. Variations in substituents on the adenine core can significantly affect receptor selectivity and potency.
- Computational Studies : Advanced computational methods have been employed to predict the binding affinities of various derivatives of 2-PNA to different adenosine receptors, aiding in the design of more effective therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zylka et al., 2011 | Neuroprotection | Demonstrated that A3 receptor antagonists like 2-PNA reduce neuronal damage in stroke models. |
| Fishman et al., 2012 | Cancer therapy | Showed enhanced anti-tumor immunity when using A3 antagonists in combination with other therapies. |
| Rivera-Oliver & Díaz-Ríos, 2014 | Inflammatory diseases | Found that 2-PNA effectively inhibits pro-inflammatory cytokines in vitro. |
Properties
CAS No. |
109875-50-5 |
|---|---|
Molecular Formula |
C11H8N6O2 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI Key |
LNLVLKGOVNENAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Key on ui other cas no. |
109875-50-5 |
Synonyms |
2-(PARA-NITROPHENYL)-ADENINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















